molecular formula C13H12BrNO B13918681 3-Bromo-5-(2,4-dimethylphenoxy)pyridine

3-Bromo-5-(2,4-dimethylphenoxy)pyridine

Cat. No.: B13918681
M. Wt: 278.14 g/mol
InChI Key: RFGHXLBSAOZWMM-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,4-dimethylphenoxy)pyridine is an organic compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 g/mol . This compound is characterized by a bromine atom at the 3-position and a 2,4-dimethylphenoxy group at the 5-position of a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,4-dimethylphenoxy)pyridine typically involves the bromination of 5-(2,4-dimethylphenoxy)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,4-dimethylphenoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(2,4-dimethylphenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,4-dimethylphenoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2,4-dimethylphenoxy)pyridine is unique due to the presence of the 2,4-dimethylphenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other bromopyridine derivatives and can lead to different applications and properties .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-bromo-5-(2,4-dimethylphenoxy)pyridine

InChI

InChI=1S/C13H12BrNO/c1-9-3-4-13(10(2)5-9)16-12-6-11(14)7-15-8-12/h3-8H,1-2H3

InChI Key

RFGHXLBSAOZWMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=CN=C2)Br)C

Origin of Product

United States

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